Prodigiosin hydrochloride

Anticancer Breast Cancer Cytotoxicity

Choose Prodigiosin hydrochloride (CAS 56144-17-3) for its enhanced polar-solvent formulation over the free base, enabling reliable in vitro dosing without complex solubilization. With an IC₅₀ of 62.52 nM against MDA-MB-231 TNBC cells via direct Wnt/β-catenin blockade and a validated in vivo regimen (5 mg/kg i.p., twice weekly) showing tumor regression and reduced Ki-67, this salt ensures reproducible, translationally relevant data. Insist on ≥98% HPLC purity, −20°C storage, and light-protected handling to maintain potency.

Molecular Formula C20H26ClN3O
Molecular Weight 359.9 g/mol
Cat. No. B15543981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProdigiosin hydrochloride
Molecular FormulaC20H26ClN3O
Molecular Weight359.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12-;
InChIKeyUQRGJSTXVCWXNU-JHMJKTBASA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prodigiosin Hydrochloride: Technical Specifications and Sourcing Overview for Research Procurement


Prodigiosin hydrochloride (CAS 56144-17-3; molecular formula C₂₀H₂₆ClN₃O; MW 359.89) is a hydrochloride salt of the natural tripyrrole red pigment prodigiosin, produced by Serratia marcescens and other bacteria . It is a potent proapoptotic agent and Wnt/β-catenin pathway inhibitor, with documented antibacterial, anticancer, and immunosuppressive activities . Commercially, it is supplied as a dark red powder with ≥98% purity by HPLC, soluble in DMSO (≥10 mg/mL), methanol, acetonitrile, and chloroform, but insoluble in water; it requires storage at −20°C and protection from light to maintain stability .

Why Prodigiosin Hydrochloride Cannot Be Substituted by Free Base or Undecylprodigiosin in Research Workflows


Prodigiosin hydrochloride is not a generic prodigiosin formulation; it is a specific salt form that exhibits distinct solubility, stability, and potency profiles compared to the free base (prodigiosin, CAS 82-89-3) and other prodigiosin family analogs such as undecylprodigiosin and metacycloprodigiosin [1]. The free base is highly hydrophobic (XLogP3-AA = 4.5) and completely insoluble in water, limiting its utility in aqueous biological assays without extensive formulation, while the hydrochloride salt enhances handling and formulation characteristics in polar solvents like DMSO and methanol, though it remains water-insoluble and requires careful storage at −20°C due to light sensitivity [2][3]. Furthermore, structural analogs exhibit divergent cytotoxic potencies and mechanisms—for instance, undecylprodigiosin demonstrates p53-independent apoptosis but with differing IC₅₀ ranges across cancer lines, making direct substitution without activity verification a significant risk to experimental reproducibility [4]. The quantitative evidence below substantiates why procurement specifications must be compound-specific.

Quantitative Differentiation of Prodigiosin Hydrochloride Against Comparators: An Evidence Guide for Informed Procurement


Differential Cytotoxic Potency in Triple-Negative Breast Cancer: MDA-MB-231 vs. MDA-MB-468 Cells

In a direct cytotoxic assay using human breast cancer cell lines, prodigiosin hydrochloride treatment (25–500 nM; 24 hours) reduced cell viability with IC₅₀ values at 48 hours of 62.52 nM in MDA-MB-231 cells and 261.2 nM in MDA-MB-468 cells, representing a 4.2-fold difference in sensitivity between two triple-negative breast cancer subtypes [1]. For comparison, the free base prodigiosin exhibits IC₅₀ values ranging from approximately 0.3–2 µM (300–2000 nM) in leukemia and colon cancer models, indicating that the hydrochloride salt achieves substantially lower nanomolar potency in this specific breast cancer context .

Anticancer Breast Cancer Cytotoxicity

Wnt/β-Catenin Pathway Inhibition Potency in Breast Cancer Cells

Prodigiosin hydrochloride potently inhibits the Wnt/β-catenin pathway, a key oncogenic driver, with an IC₅₀ of 62.52 nM in MDA-MB-231 breast cancer cells, correlating directly with its cytotoxic IC₅₀ in the same cell line [1]. This dual activity—simultaneous pathway inhibition and cytotoxicity—is not uniformly observed across prodigiosin analogs; for example, cycloprodigiosin hydrochloride (cPrG·HCl) acts primarily as an H⁺/Cl⁻ symporter uncoupling V-ATPase without documented Wnt/β-catenin inhibition at comparable potency [2]. The hydrochloride salt thus offers a unique mechanistic profile for Wnt-dependent cancer research.

Wnt Signaling β-Catenin Mechanism of Action

p53-Independent Apoptosis with Differential Selectivity for Cancer Cells

Prodigiosin hydrochloride induces apoptosis via a p53-independent mechanism, a critical advantage in tumors with p53 mutations or deletions [1]. In normal human fibroblasts (HFF), the IC₅₀ is 476 nM, which is 3- to 10-fold higher than the IC₅₀ values observed in cancer cell lines (e.g., MDA-MB-231: 62.52 nM), indicating a therapeutic window favoring malignant cells [2]. This contrasts with conventional chemotherapeutics like mitomycin C, which show less differential cytotoxicity and significant toxicity to normal cells at effective anticancer doses [3].

p53 Apoptosis Selectivity

In Vivo Tumor Growth Inhibition in Xenograft Models

In a preclinical xenograft model using female BALB/c nude mice bearing MDA-MB-231 tumors, prodigiosin hydrochloride administered intraperitoneally at 5 mg/kg twice weekly for 3 weeks significantly inhibited tumor growth and reduced expression of the proliferation marker Ki-67 [1]. This in vivo efficacy, achieved at a moderate dose without reported toxicity, supports translational relevance. For comparison, cycloprodigiosin hydrochloride (cPrG·HCl) requires a higher dose of 10 mg/kg/day subcutaneously to achieve significant tumor growth inhibition in hepatocellular carcinoma xenografts, suggesting differing potency or pharmacokinetic profiles among prodigiosin family members [2].

In Vivo Xenograft Tumor Growth

High-Value Application Scenarios for Prodigiosin Hydrochloride Based on Validated Differentiation Evidence


Mechanistic Studies of Wnt/β-Catenin Pathway in Triple-Negative Breast Cancer

Prodigiosin hydrochloride is optimally suited for in vitro and in vivo models of Wnt-driven triple-negative breast cancer (e.g., MDA-MB-231 cells). Its low nanomolar IC₅₀ (62.52 nM) and direct Wnt/β-catenin pathway inhibition provide a robust, quantifiable phenotypic readout for pathway modulation [1]. This enables dose-response studies, combination therapy screens with Wnt agonists/antagonists, and biomarker validation (phospho-LRP6, active β-catenin) with high sensitivity [1].

p53-Mutant or p53-Deficient Cancer Models Requiring Alternative Apoptotic Mechanisms

For research on cancers harboring p53 mutations (e.g., colorectal, lung, breast), prodigiosin hydrochloride offers a p53-independent apoptotic mechanism, restoring p53 signaling via p73 upregulation [2]. This makes it a valuable tool for investigating synthetic lethality, p53 bypass pathways, and drug resistance mechanisms in p53-null or mutant backgrounds, with documented selectivity for malignant over normal cells (3- to 10-fold IC₅₀ differential) [3].

Preclinical Xenograft and Syngeneic Tumor Models for Efficacy and Toxicity Profiling

Prodigiosin hydrochloride is validated for in vivo use at 5 mg/kg i.p. twice weekly, with demonstrated tumor growth inhibition and reduced Ki-67 proliferation index in MDA-MB-231 xenografts [4]. This regimen can be adopted as a standard dosing protocol for comparative efficacy studies against other experimental therapeutics or for pharmacodynamic assessments, with the added benefit of a defined selectivity window to minimize host toxicity [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prodigiosin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.